

Application Note: Dehydrolysine in Antimicrobial Peptide Engineering

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Compound of Interest

Compound Name: *(E)-2,6-diaminohex-4-enoic acid;dihydrochloride*

CAS No.: 37637-19-7

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Executive Summary

The clinical translation of antimicrobial peptides (AMPs) is frequently stalled by two critical failure modes: rapid proteolytic degradation (particularly by serum proteases like trypsin) and lack of conformational specificity, which leads to off-target toxicity.

This guide details the application of Dehydrolysine (specifically 3,4-dehydro-L-lysine and 4,5-dehydro-L-lysine, denoted as

Lys or dK) as a precision engineering tool. Unlike simple D-amino acid substitution, which often disrupts secondary structure,

Lys introduces side-chain rigidity and planar geometry while retaining the L-configuration at the α -carbon. This modification preserves the peptide backbone's ability to form

α -helices—critical for membrane insertion—while rendering the residue unrecognizable to trypsin-like serine proteases.

Mechanistic Basis for Engineering Proteolytic Resistance

Trypsin and trypsin-like proteases cleave peptide bonds exclusively at the C-terminal side of Lysine (Lys) and Arginine (Arg). The enzyme's S1 specificity pocket is deep and negatively charged (Asp189), designed to accommodate the flexible, positively charged aliphatic side chain of Lys.

- The

Lys Advantage: The introduction of a double bond (unsaturation) at the C3-C4 or C4-C5 position locks the side chain into a planar or semi-planar conformation. This steric restriction prevents the side chain from adopting the precise rotameric conformation required to fit into the S1 pocket, effectively "cloaking" the cleavage site from the enzyme without removing the positive charge necessary for bacterial membrane attraction.

Conformational Locking

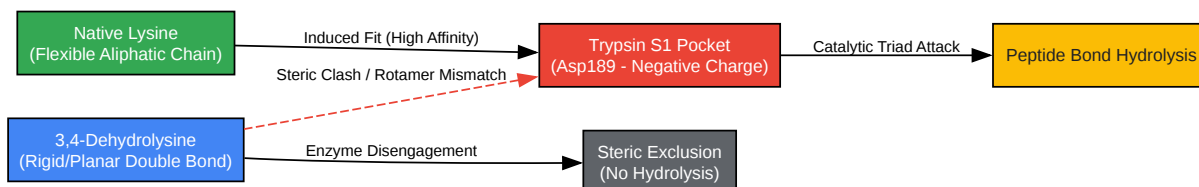
In amphipathic AMPs, the entropic cost of folding from a random coil (in solution) to an α -helix (at the membrane) reduces binding affinity.

- Entropic Pre-organization:

Lys restricts side-chain rotation (

angles). When placed strategically, it can stabilize the bioactive helical conformation in solution, reducing the entropic penalty of binding and potentially increasing potency.

Mechanism of Action Diagram



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Figure 1: Mechanistic comparison of Trypsin interaction with Native Lysine vs. Dehydrolysine. The rigid unsaturation prevents the induced fit required for catalysis.

Protocol: Solid-Phase Synthesis of Lys-Modified AMPs

Objective: Incorporate 3,4-dehydro-L-lysine into a cationic AMP sequence using Fmoc-SPPS. Note: As Fmoc-3,4-dehydro-L-lysine is not a standard catalog item, this protocol assumes the use of a custom-synthesized building block (e.g., derived from protected 3,4-dimercaptophenylalanine precursors or enzymatic desaturation via SylB) or a commercially sourced analog.

Materials

- Resin: Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g) to prevent aggregation.
- Building Block: Fmoc-L-3,4-dehydrolysine(Boc)-OH (or Fmoc-L-4,5-dehydrolysine(Boc)-OH).
 - Critical: Ensure the side-chain amine is Boc-protected. The double bond is generally stable to standard TFA cleavage but sensitive to hydrogenation.
- Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).
- Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Avoid thiols (EDT) if possible, or use with caution, as they can sometimes add across double bonds under high acidity, though sterically hindered internal alkenes are often resistant.

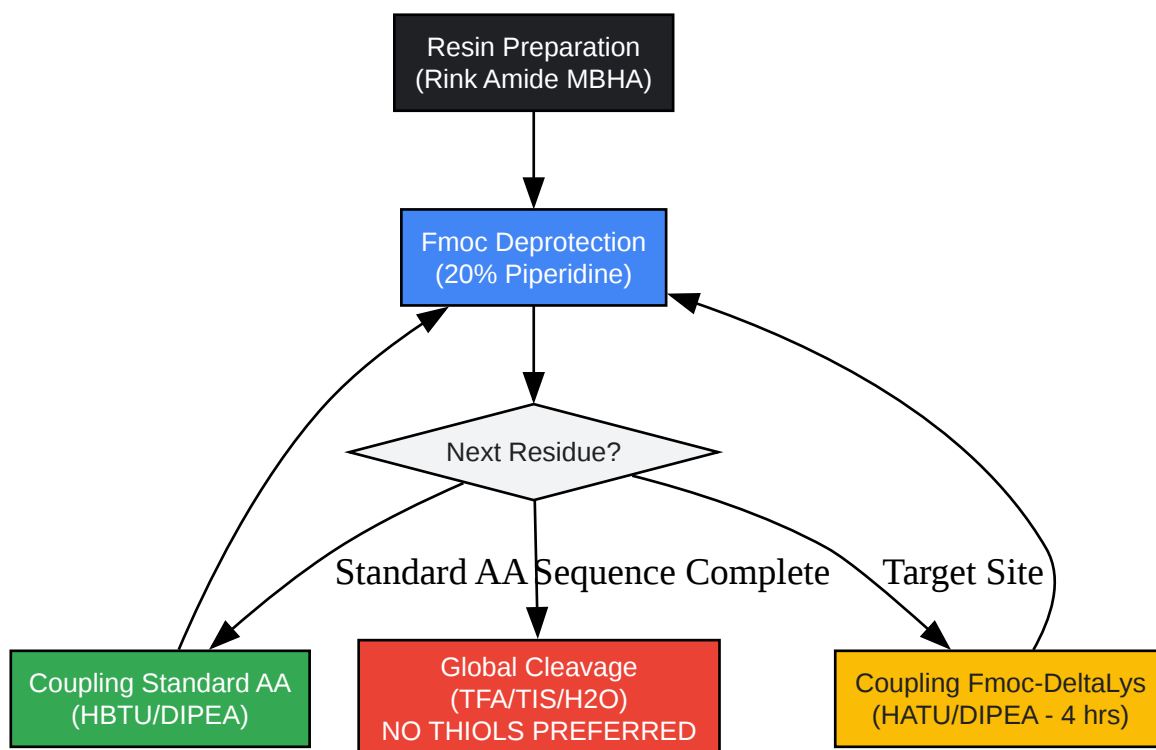
Step-by-Step Synthesis Workflow

Step	Action	Critical Technical Insight
1. Swelling	Swell resin in DMF for 30 min.	Essential for exposing reactive sites.
2. Deprotection	20% Piperidine in DMF (2 x 5 min).	Standard Fmoc removal. Monitor UV to ensure completion.
3. Activation	Dissolve Fmoc- ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> Lys(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.	Do not pre-activate for >2 mins. Lys derivatives can be sterically sensitive; fresh activation is best.
4. Coupling	Add activated solution to resin. Shake for 2-4 hours at RT.	Longer coupling time than standard Lys (usually 45 min) is recommended due to the rigidity of the side chain affecting diffusion.
5. Capping	Acetic anhydride/Pyridine (1:1) in DMF. [1]	Caps unreacted amines to prevent deletion sequences.
6. Elongation	Repeat steps 2-5 for subsequent amino acids.	Standard protocol for remaining residues.
7. Cleavage	Treat resin with TFA/TIS/H ₂ O (95:2.5:2.5) for 2-3 hours.	WARNING: Do not use catalytic hydrogenation (Pd/C) for any side-chain deprotection steps, as this will reduce the Lys double bond back to standard Lysine.
8. Precipitation	Precipitate in cold diethyl ether. Centrifuge and wash 3x.	Standard workup.
9. Purification	RP-HPLC (C18 column). Gradient: 5-60% ACN in H ₂ O	Lys peptides often elute slightly later than WT Lys

(0.1% TFA).

peptides due to the planar/hydrophobic character of the double bond.

Synthesis Logic Diagram



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Figure 2: SPPS workflow emphasizing the specific coupling requirements for Dehydrolysine.

Biological Validation Protocols

Trypsin Resistance Assay

This assay quantifies the stability enhancement provided by

Lys substitution.

- Preparation: Dissolve purified peptide (WT and

Lys mutant) in PBS (pH 7.4) to a final concentration of 100

M.

- Enzyme Addition: Add Trypsin (sequencing grade) at a Enzyme:Substrate ratio of 1:100 (w/w).
- Incubation: Incubate at 37°C.
- Sampling: Take aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.
- Quenching: Immediately add 1% TFA to quench the enzyme.
- Analysis: Analyze via RP-HPLC or LC-MS.
- Calculation: Plot % Intact Peptide vs. Time. Calculate half-life ().
 - Expected Result: WT peptide should degrade rapidly (min).
Lys peptide should show significantly extended stability (hours).

Antimicrobial Susceptibility Testing (MIC)

Ensure the modification does not compromise potency.

- Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).
- Method: Broth microdilution in cation-adjusted Mueller-Hinton Broth (MHB).
- Inoculum:
CFU/mL.
- Peptide Range: Serial 2-fold dilutions (e.g., 64 M to 0.125

M).

- Readout: OD600 after 18-24h incubation at 37°C.
 - Interpretation: If MIC increases by >2-fold compared to WT, the rigidity may be hindering membrane insertion. If MIC is maintained or improved, the engineering is successful.

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